3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile
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Overview
Description
3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile is a complex organic compound featuring a thiazole ring substituted with two 3-methylbenzylsulfanyl groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzyl mercaptan with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazole ring and sulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The carbonitrile group could also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Known for their antimicrobial properties.
3,5-Bis(sulfanyl)benzoic acid: Another compound with sulfanyl groups, used in various chemical applications.
Uniqueness
3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of sulfanyl groups and a carbonitrile group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H18N2S3 |
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Molecular Weight |
382.6 g/mol |
IUPAC Name |
3,5-bis[(3-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C20H18N2S3/c1-14-5-3-7-16(9-14)12-23-19-18(11-21)20(25-22-19)24-13-17-8-4-6-15(2)10-17/h3-10H,12-13H2,1-2H3 |
InChI Key |
QRWWDVIXFUUXCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=C(C(=NS2)SCC3=CC=CC(=C3)C)C#N |
Origin of Product |
United States |
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